4-Metil-3,5-bis(trifluorometil)anilina

Descripción general

Descripción

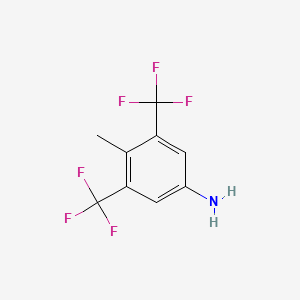

4-Methyl-3,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H7F6N and its molecular weight is 243.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-3,5-bis(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3,5-bis(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Reactivo de Partida: La 4-Metil-3-(trifluorometil)anilina sirve como un valioso material de partida en la síntesis de otros compuestos. Por ejemplo, se puede utilizar para crear tert-butil 4-metil-3-(trifluorometil)fenilcarbamato .

- Bloque de Construcción: Los investigadores utilizan este compuesto como un bloque de construcción sintético para construir moléculas más complejas .

- La 4-Metil-3,5-bis(trifluorometil)anilina participa en la síntesis de N-[2-hidroxi-1-naftilideno]-3,5-bis(trifluorometil)anilina, una base de Schiff. Las bases de Schiff encuentran aplicaciones en química de coordinación, catálisis y ciencia de materiales .

- A través de reacciones de hidroaminación catalizadas por titanio, este compuesto contribuye a la síntesis de N-1-feniletil-3,5-bis(trifluorometil)anilina . Tales reacciones son esenciales en la creación de diversas estructuras orgánicas.

Síntesis Orgánica y Química Medicinal

Formación de Base de Schiff

Reacciones de Hidroaminación

Mecanismo De Acción

Target of Action

It’s worth noting that anilines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that anilines can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Anilines are often involved in the modulation of enzymatic activities and can influence various biochemical pathways .

Pharmacokinetics

The compound’s trifluoromethyl groups might influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .

Result of Action

Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-3,5-bis(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

4-Methyl-3,5-bis(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been shown to upregulate genes associated with antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, 4-Methyl-3,5-bis(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .

Dosage Effects in Animal Models

The effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve overall cellular function. At higher doses, it can exhibit toxic effects, including oxidative damage and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4-Methyl-3,5-bis(trifluoromethyl)aniline is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Methyl-3,5-bis(trifluoromethyl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .

Subcellular Localization

The subcellular localization of 4-Methyl-3,5-bis(trifluoromethyl)aniline is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with key enzymes and regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .

Propiedades

IUPAC Name |

4-methyl-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWFVMIGHVNJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371173 | |

| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-67-5 | |

| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)

![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)